molecular formula C25H25N5O3 B2770897 N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1357729-99-7

N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No.: B2770897
CAS No.: 1357729-99-7
M. Wt: 443.507
InChI Key: VCKGQOUXTYQXQI-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a furan-2-ylmethyl group at the N-position and a pyridin-2-yl moiety bearing a 3-(3-methylphenyl)-1,2,4-oxadiazole ring at the 3-position. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications. The furan group contributes to π-π stacking interactions, while the 3-methylphenyl substituent on the oxadiazole may influence lipophilicity and target selectivity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-17-5-2-6-19(15-17)22-28-25(33-29-22)21-8-3-11-26-23(21)30-12-9-18(10-13-30)24(31)27-16-20-7-4-14-32-20/h2-8,11,14-15,18H,9-10,12-13,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKGQOUXTYQXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperidine with pyrazine-2-thiol to form the pyrazine-piperidine intermediate. This intermediate is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine-Carboxamide Cores

Compound 7 : N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide
  • Key Differences: Replaces the oxadiazole-pyridine moiety with a pyrimidine ring. Incorporates a morpholine-carbonylbenzoyl group on piperazine, enhancing solubility due to polar morpholine. The 4-nitrophenoxypropyl chain may reduce metabolic stability compared to the furan group in the target compound.
  • Synthesis : Uses TBTU/DIEA-mediated coupling, similar to oxadiazole synthesis methods .
Compound 12a : N-(3-(3-methoxyphenoxy)propyl)-N-methyl-2-(4-(4-(morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)pyrimidine-5-carboxamide
  • Key Differences: Features a 2-nitrophenyl group with a morpholine-carbonyl substituent, introducing steric hindrance and electron-withdrawing effects. The 3-methoxyphenoxypropyl chain may improve membrane permeability but reduce target specificity compared to the furan-2-ylmethyl group.
  • Data : Reported purity >95% via HPLC; spectroscopic data (NMR, IR) align with carboxamide derivatives .
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ()
  • Key Differences :
    • Replaces the furan-2-ylmethyl group with a pyrazine-2-carboxamide substituent.
    • Retains the 3-methylphenyl-oxadiazole-pyridine motif, suggesting shared pharmacological targets (e.g., kinase inhibition).
  • Safety Data : Classified as hazardous (specific handling required), unlike the furan-containing target compound .

Analogues with Alternative Heterocyclic Systems

N-(3-pyridazinyl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylene]piperidine-1-carboxamide ()
  • The pyridazine ring (vs. pyridine in the target compound) may alter binding kinetics due to differences in aromaticity and hydrogen-bonding capacity.
AZ331 (): 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Key Differences: 1,4-dihydropyridine core (vs. piperidine) introduces redox-active properties.

Biological Activity

N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on recent research findings, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features several key structural components:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Oxadiazole ring : A five-membered ring containing two nitrogen atoms and one oxygen atom.
  • Piperidine moiety : A six-membered ring containing one nitrogen atom.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the furan and oxadiazole rings suggests potential inhibitory effects on key biological pathways relevant to cancer and infectious diseases.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance:

Cell LineIC50 (µM)Reference
HEPG2 (Liver)1.18 ± 0.14
MCF7 (Breast)0.67
PC3 (Prostate)0.80
HCT116 (Colon)0.87

These values indicate that the compound exhibits potent inhibitory effects on cell proliferation in these cancer types.

Antitubercular Activity

In addition to its anticancer properties, the compound has shown promise as an antitubercular agent. A study reported that derivatives related to this compound exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating significant antibacterial activity .

Case Studies and Research Findings

Several studies have investigated the efficacy of compounds structurally similar to this compound:

  • Zhang et al. Study : This research synthesized a series of oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. The most potent derivatives showed IC50 values lower than that of standard chemotherapeutic agents .
  • Antitubercular Screening : A study focused on the synthesis and evaluation of substituted oxadiazoles against Mycobacterium tuberculosis. Compounds demonstrated significant activity with low cytotoxicity towards human cells, suggesting a favorable therapeutic index .

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